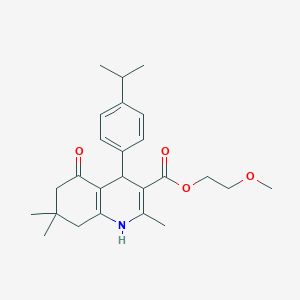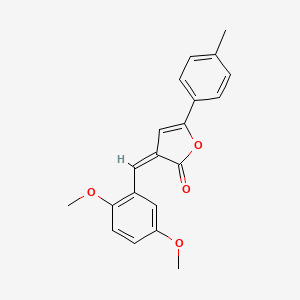
2-methoxyethyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the use of readily available materials like dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. The process typically includes steps such as hydrogenation, Birch reduction, and acidic cyclization to yield high-purity products suitable for further modification (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including our compound of interest, can be quite intricate. Crystallographic studies reveal various structural motifs and interactions, such as cage-type dimers and π(quinoline)⋯π(quinoline) interactions, which are crucial for understanding the compound's properties and reactivity (de Souza et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives demonstrate diverse chemical reactions and properties. For instance, they can undergo Beckmann reactions in polyphosphoric acid, leading to unexpected synthetic pathways and products (Tolkunov et al., 2004). Also, their reactivity can be influenced by various substituents, as seen in the synthesis of related compounds for antituberculosis activity (Jaso et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solvatochromic behaviors in photoluminescent spectra, are notable. These properties are essential for applications in areas like electroluminescent devices (Gondek et al., 2008).
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, such as catalytic potential in epoxidation reactions, influenced by their complex molecular structures. These properties are critical for understanding their functionality and potential applications (Machura et al., 2013).
科学的研究の応用
Synthesis and Dye Formation :
- 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline, a related compound, has been used to form quaternary salts, which are precursors for polymethine dyes. These dyes change absorption spectra in solutions of varying acidity (Mikhailenko et al., 1982).
Pharmaceutical Intermediates :
- 3-Substituted octahydrobenzo[g]quinolines, similar in structure, are important intermediates for pharmaceutically active compounds. A study detailed an efficient synthesis for large-scale manufacturing of these compounds, highlighting their potential in pharmaceutical applications (Bänziger et al., 2000).
Antimicrobial Agents :
- Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for in vitro antituberculosis activity. The study found that specific substituents on the quinoxaline nucleus significantly affected antimicrobial activity (Jaso et al., 2005).
Photochemical Studies and Nonlinear Optical Properties :
- Ethoxycarbonyl-substituted quinolines, including similar compounds, have been investigated for their photochemical reactions, which are significant in developing photoactive materials (Ono & Hata, 1987).
- Quinoline-based derivatives have also been studied for their nonlinear optical (NLO) properties. Such research is crucial in the field of materials science, particularly for technological applications (Khalid et al., 2019).
Chemical Synthesis and Reactions :
- Novel routes for the synthesis of quinoline-2-carboxylates have been developed, which are valuable for applications in chemical synthesis and potentially in the pharmaceutical industry (Wang et al., 2018).
- The study of atom transfer radical polymerization of quinoline derivative monomers opens up new avenues in polymer chemistry and material science (Xu et al., 2008).
特性
IUPAC Name |
2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-15(2)17-7-9-18(10-8-17)22-21(24(28)30-12-11-29-6)16(3)26-19-13-25(4,5)14-20(27)23(19)22/h7-10,15,22,26H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQNOXZGAYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C(C)C)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)




![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)